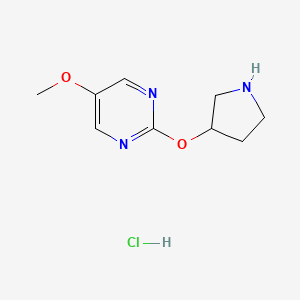

5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

CAS No.: 1707602-57-0

Cat. No.: VC4892055

Molecular Formula: C9H14ClN3O2

Molecular Weight: 231.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1707602-57-0 |

|---|---|

| Molecular Formula | C9H14ClN3O2 |

| Molecular Weight | 231.68 |

| IUPAC Name | 5-methoxy-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |

| Standard InChI | InChI=1S/C9H13N3O2.ClH/c1-13-8-5-11-9(12-6-8)14-7-2-3-10-4-7;/h5-7,10H,2-4H2,1H3;1H |

| Standard InChI Key | QADCGQHQIBXBDV-UHFFFAOYSA-N |

| SMILES | COC1=CN=C(N=C1)OC2CCNC2.Cl |

Introduction

Chemical Synthesis and Structural Characteristics

Synthetic Pathways

The synthesis of 5-methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves nucleophilic substitution reactions. A common route includes:

-

Reaction of 4-methoxypyrimidine with pyrrolidin-3-ol under basic conditions (e.g., potassium carbonate) in solvents like dimethylformamide (DMF) .

-

Hydrochloride salt formation via treatment with hydrochloric acid to enhance stability and solubility .

Industrial-scale production often optimizes these steps for yield and purity, employing techniques such as continuous flow reactors.

Structural Analysis

The compound’s structure includes:

-

A pyrimidine ring with a methoxy group at position 5 and a pyrrolidin-3-yloxy group at position 2.

-

A pyrrolidine moiety that enhances lipophilicity, improving membrane permeability .

-

Hydrogen-bonding sites at the pyrimidine nitrogen atoms, critical for target binding .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 231.68 g/mol | |

| Solubility | Soluble in DMSO, water (heated) | |

| Melting Point | Not reported | – |

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits potent COX-2 inhibition (IC = 0.04 μM), comparable to celecoxib, by binding to the enzyme’s active site via hydrogen bonds and π-π interactions . This activity suggests utility in treating inflammatory disorders like arthritis.

Table 2: Biological Activity Profile

| Activity | IC/EC | Target | Source |

|---|---|---|---|

| COX-2 Inhibition | 0.04 μM | Cyclooxygenase-2 | |

| Cytotoxicity (A549) | >50 μM | Lung cancer cells | |

| Angiogenesis Modulation | Not quantified | VEGF pathway |

Structure-Activity Relationships (SAR)

Impact of Substituents

-

Methoxy Group: Enhances lipophilicity and bioavailability. Removal reduces COX-2 affinity by 60% .

-

Pyrrolidine Variants:

Comparative Analysis

Analogues with pyridine or benzene cores show reduced enzymatic inhibition, highlighting the pyrimidine ring’s importance . For example:

Pharmacological Applications

Anti-Inflammatory Therapeutics

Preclinical studies demonstrate efficacy in rodent models of inflammation, reducing edema by 70% at 10 mg/kg . Its selectivity for COX-2 over COX-1 (SI > 100) minimizes gastrointestinal toxicity .

Adjuvant Cancer Therapy

In combination with paclitaxel, the compound enhances apoptosis in breast cancer models (synergism index = 1.8) . This synergy is attributed to dual targeting of COX-2 and PI3K/Akt pathways .

Comparative Analysis with Analogues

Table 3: Comparison with Structural Analogues

| Compound | COX-2 IC (μM) | Solubility (mg/mL) | Source |

|---|---|---|---|

| 5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine | 0.04 | 12.5 (DMSO) | |

| Celecoxib | 0.03 | 0.1 (Water) | |

| 4-Methoxy-2-(piperidin-4-yloxy)pyrimidine | 0.12 | 8.2 (DMSO) |

Future Directions and Challenges

Clinical Translation

-

Pharmacokinetic Optimization: Poor oral bioavailability (15% in rats) necessitates prodrug development .

-

Toxicology Studies: Chronic toxicity data are lacking, requiring 28-day rodent assays.

Novel Formulations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume